molecular formula C14H11N3O2 B2786264 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid CAS No. 502649-51-6

4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid

Cat. No. B2786264
CAS RN: 502649-51-6
M. Wt: 253.261
InChI Key: RDMODFHZZDKNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid” is a chemical compound with the molecular formula C14H11N3O2 and a molecular weight of 253.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid” is characterized by the presence of a benzotriazole group attached to a benzoic acid group via a methylene bridge .


Physical And Chemical Properties Analysis

“4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid” is a solid substance that should be stored at room temperature .

Scientific Research Applications

Anticancer Agents

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their anticancer properties . Some of these hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . The most potent compounds not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Antioxidant Agents

In another study, 14 triazole benzoic acid hybrids were screened for their in vitro antioxidant activity using different assays . The compounds showed antioxidant properties in relation to standard BHA (butylated hydroxylanisole) and Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) . Higher antioxidant activity was observed by the parent (1) at a concentration of 100 µg/mL when tested by DPPH and ABTS methods .

Inhibiting Proliferation of Cancer Cells

Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . These hybrids showed acceptable correlation with bioassay results in regression plots generated by 2D QSAR models .

Structural Optimization Platform for Drug Design

The 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Degradation Mechanisms in Aqueous Phase

1H-benzotriazole (BTri) and 4-methyl-1H-benzotriazole (4-TTri) were selected to investigate their degradation mechanisms in the aqueous phase initiated by ·OH using a theoretical calculation method .

properties

IUPAC Name

4-(benzotriazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMODFHZZDKNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid

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